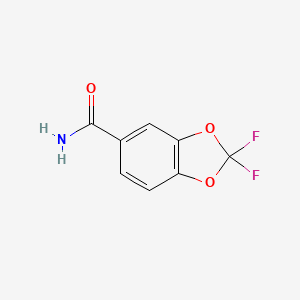

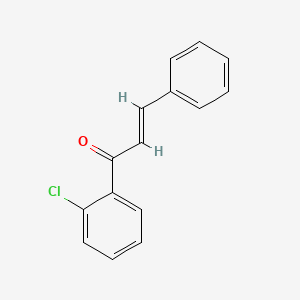

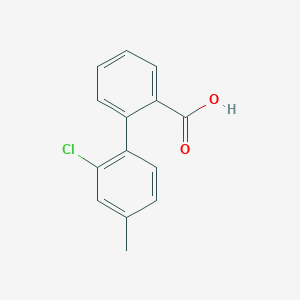

![molecular formula C8H5NO3S B6328636 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% CAS No. 876490-24-3](/img/structure/B6328636.png)

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid is a member of the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylate was reported as part of a research program targeting novel molecules as potential anti-inflammatory agents . The synthesis involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF with potassium carbonate . The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid consists of a thiophene ring fused to a pyridine ring . The thiophene ring is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine ring is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis

Thieno[2,3-b]pyridines have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been described, starting from various compounds through a 3-cyanopyridine-2-thiolate intermediate .Mecanismo De Acción

Target of Action

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It’s structurally related to thiophene derivatives, which are known to interact with various biological targets to exert their effects

Biochemical Pathways

Thiophene derivatives, in general, are known to interact with various biochemical pathways due to their diverse pharmacological properties

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively safe to use in laboratory animals. However, there are also some limitations. 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% is not as stable as some other compounds, and it can degrade over time. Additionally, the effects of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% on humans are not well understood, and more research is needed to fully understand its effects.

Direcciones Futuras

Since 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% is a relatively new compound, there are still many potential future directions for research. For example, further research is needed to understand the mechanism of action of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research is needed to understand the long-term effects of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% on humans. Additionally, further research is needed to develop more efficient and cost-effective methods of synthesis. Finally, further research is needed to develop new applications for 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%, such as in the treatment of other medical conditions.

Métodos De Síntesis

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is the reaction of 2-hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid with sodium hydroxide in an aqueous solution. This reaction produces 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% in a 95% yield.

Aplicaciones Científicas De Investigación

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% has been studied extensively in scientific research. It has been used to investigate the mechanism of action of serotonin, as well as its biochemical and physiological effects. 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95% has been studied in laboratory animals, as well as in clinical trials involving humans.

Propiedades

IUPAC Name |

3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-5-4-2-1-3-9-7(4)13-6(5)8(11)12/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYQYTWFDUOYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

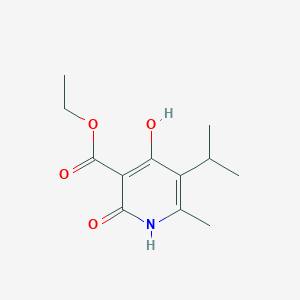

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)